molecular formula C11H17N3S B2774276 N-(tert-butyl)-N'-(3-pyridinylmethyl)thiourea CAS No. 712296-73-6

N-(tert-butyl)-N'-(3-pyridinylmethyl)thiourea

Cat. No.: B2774276
CAS No.: 712296-73-6
M. Wt: 223.34
InChI Key: WKYYJWGTZDPRMP-UHFFFAOYSA-N
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Description

N-(tert-butyl)-N’-(3-pyridinylmethyl)thiourea is an organic compound that belongs to the class of thioureas. Thioureas are known for their diverse applications in various fields, including chemistry, biology, and medicine. This compound features a tert-butyl group and a pyridinylmethyl group attached to the thiourea moiety, which may impart unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(tert-butyl)-N’-(3-pyridinylmethyl)thiourea typically involves the reaction of tert-butylamine with 3-pyridinylmethyl isothiocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol under reflux conditions. The product is then purified by recrystallization or chromatography.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to maximize yield and purity. Continuous flow reactors and other advanced techniques might be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(tert-butyl)-N’-(3-pyridinylmethyl)thiourea can undergo various chemical reactions, including:

    Oxidation: The thiourea moiety can be oxidized to form sulfinyl or sulfonyl derivatives.

    Reduction: Reduction of the compound can lead to the formation of corresponding amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridinylmethyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.

Major Products

    Oxidation: Sulfinyl or sulfonyl derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted thioureas depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a ligand in coordination chemistry and as a building block in organic synthesis.

    Biology: Investigated for its potential as an enzyme inhibitor or as a modulator of biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anticancer, antiviral, and antimicrobial activities.

    Industry: Utilized in the development of new materials, such as polymers and resins, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(tert-butyl)-N’-(3-pyridinylmethyl)thiourea would depend on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The thiourea moiety can form hydrogen bonds and other interactions with biological molecules, influencing their function and activity.

Comparison with Similar Compounds

Similar Compounds

  • N,N’-diethylthiourea
  • N,N’-diphenylthiourea
  • N-(tert-butyl)-N’-(2-pyridinylmethyl)thiourea

Uniqueness

N-(tert-butyl)-N’-(3-pyridinylmethyl)thiourea is unique due to the presence of the tert-butyl group and the 3-pyridinylmethyl group. These substituents can influence the compound’s chemical reactivity, biological activity, and physical properties, distinguishing it from other thioureas.

Biological Activity

N-(tert-butyl)-N'-(3-pyridinylmethyl)thiourea is a compound of interest due to its diverse biological activities. This article provides a comprehensive overview of its mechanisms of action, therapeutic potential, and comparative studies with similar compounds.

Chemical Structure and Properties

This compound features a thiourea moiety that can undergo various chemical reactions, including oxidation, reduction, and nucleophilic substitution. The presence of the tert-butyl group and the 3-pyridinylmethyl group significantly influences its reactivity and biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The thiourea group can form hydrogen bonds, enhancing its affinity for biological molecules. This interaction may modulate enzyme activity or receptor function, contributing to its therapeutic effects.

1. Antimicrobial Activity

Research has indicated that thiourea derivatives exhibit significant antimicrobial properties. This compound has shown activity against various bacterial strains:

  • Minimum Inhibitory Concentration (MIC) : The compound demonstrated MIC values ranging from 40 to 50 µg/mL against pathogens such as E. faecalis and P. aeruginosa, comparable to standard antibiotics like ceftriaxone .

2. Anticancer Activity

Thiourea derivatives have been explored for their anticancer potential. This compound has been implicated in targeting specific cancer pathways:

  • IC50 Values : Studies have reported IC50 values in the range of 3 to 14 µM against various cancer cell lines, indicating potent antiproliferative effects . The compound's mechanism may involve the inhibition of angiogenesis and modulation of cancer cell signaling pathways.

3. Enzyme Inhibition

The compound has also been investigated for its role as an enzyme inhibitor:

  • Tyrosinase Inhibition : In related studies, derivatives similar to this compound showed competitive inhibition of tyrosinase with IC50 values around 5.9 µM, suggesting potential applications in skin whitening agents .

Comparative Analysis with Similar Compounds

A comparison with structurally related thioureas reveals unique properties that may enhance its biological activity:

Compound NameAntimicrobial ActivityAnticancer ActivityTyrosinase Inhibition
This compoundModerate (MIC: 40-50 µg/mL)IC50: 3-14 µMIC50: ~5.9 µM
N,N'-diethylthioureaLowModerateNot reported
N,N'-diphenylthioureaModerateHighNot reported

Case Studies

Several case studies have highlighted the efficacy of thioureas in clinical settings:

  • Case Study on Cancer Treatment : A study involving human leukemia cell lines demonstrated that thiourea derivatives could induce apoptosis, with significant reductions in cell viability observed at concentrations as low as 1.50 µM .
  • Antimicrobial Efficacy : Another study focused on the antibacterial properties of thioureas against S. aureus and K. pneumoniae, confirming their potential as alternatives to conventional antibiotics .

Properties

IUPAC Name

1-tert-butyl-3-(pyridin-3-ylmethyl)thiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3S/c1-11(2,3)14-10(15)13-8-9-5-4-6-12-7-9/h4-7H,8H2,1-3H3,(H2,13,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKYYJWGTZDPRMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=S)NCC1=CN=CC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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